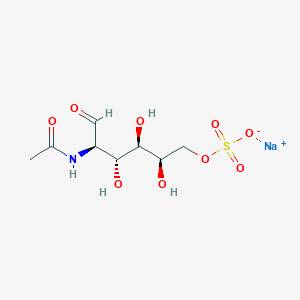

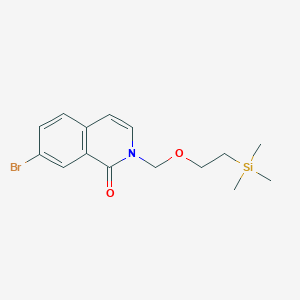

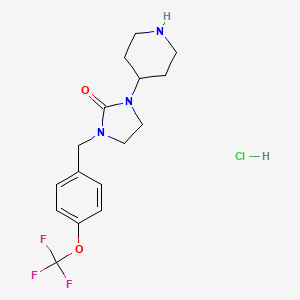

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one

Übersicht

Beschreibung

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound . It has a trimethylsilyl group and an ethoxy methyl group attached to it . These groups are often used in organic synthesis as protecting groups .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are synthesized from readily available starting materials . For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is synthesized from 2-trimethylsilylethanol .Chemical Reactions Analysis

The compound likely undergoes reactions typical of isoquinolines and trimethylsilyl ethers . Trimethylsilyl ethers, for example, are known to be good leaving groups and can be cleaved by fluoride ions .Wissenschaftliche Forschungsanwendungen

Synthesis of SEM-Protected Derivatives

This compound is utilized in the synthesis of SEM (2-(trimethylsilyl)ethoxy)methyl-protected derivatives. The SEM group serves as a protecting group for alcohols and phenols during chemical synthesis, providing stability under various reaction conditions. It’s particularly useful in multi-step organic synthesis where selective deprotection is required .

Preparation of Laterifluorones

In the field of natural product synthesis, this compound is used as a precursor for the synthesis of laterifluorones. These are complex molecules with potential biological activity, and the SEM group in the compound provides a means to protect sensitive hydroxyl groups during the synthetic process .

Site-Selective Silylation

The compound plays a crucial role in site-selective silylation, especially in the modification of indazoles. By using the SEM group as a protecting group, researchers can control the silylation of specific nitrogen atoms in the indazole ring, which is a valuable technique in medicinal chemistry for the development of pharmaceuticals .

Transition Metal-Free Synthesis

It is used in transition metal-free synthetic processes, which is an area of interest due to the cost and potential toxicity of transition metals. The compound allows for the silylation of molecules without the need for these metals, making the process more environmentally friendly and potentially safer for pharmaceutical applications .

Phenol Protecting Group

As a phenol protecting group, this compound is used to safeguard phenolic hydroxyl groups during chemical reactions. This is particularly important in the synthesis of complex organic molecules where phenolic groups may interfere with other reaction steps .

Imidazole Derivative Synthesis

The compound is involved in the synthesis of imidazole derivatives. Imidazoles are an important class of heterocycles in pharmaceuticals, and the SEM group in the compound facilitates the protection of the imidazole ring during chemical transformations .

Organic Synthesis Intermediate

It serves as an intermediate in various organic synthesis reactions. Its role as an intermediate allows for the introduction of the trimethylsilyl group into other organic compounds, which can be a pivotal step in the synthesis of complex molecules .

Functional Group Tolerance

This compound exhibits excellent functional group tolerance, meaning it can be used in the presence of a wide variety of other functional groups without unwanted reactions occurring. This property is highly valuable in the synthesis of molecules with multiple functional groups .

Eigenschaften

IUPAC Name |

7-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2Si/c1-20(2,3)9-8-19-11-17-7-6-12-4-5-13(16)10-14(12)15(17)18/h4-7,10H,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBWGFAGUJIMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)

![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)

![8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1446224.png)